Molecular Weight and Lipophilicity (LogP) Comparison vs. Des-Fluoro Analog
The incorporation of a fluorine atom at the 3-position of the aromatic ring in 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid increases molecular weight and alters lipophilicity compared to the non-fluorinated analog, 2-(4-methoxy-5-sulfamoylphenyl)acetic acid. This modification is a standard medicinal chemistry strategy to enhance metabolic stability and membrane permeability. While no experimentally determined LogP or LogD values are available for the target compound, its computed XLogP3-AA is 0 [1]. In contrast, a related compound without the 3-fluoro and 4-methoxy groups, 2-(4-sulfamoylphenyl)acetic acid, has a molecular weight of 215.22 g/mol . The increase in molecular weight of 48.02 g/mol is directly attributable to the fluoro and methoxy substituents.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 263.24 g/mol; Computed XLogP3-AA: 0 |
| Comparator Or Baseline | 2-(4-sulfamoylphenyl)acetic acid: MW 215.22 g/mol; 2-(4-methoxy-5-sulfamoylphenyl)acetic acid: No quantitative LogP data available for direct comparison. |
| Quantified Difference | Target compound MW is 48.02 g/mol higher than the comparator. |
| Conditions | PubChem computed data for the target compound [1]; vendor-provided data for the comparator . |
Why This Matters
Altered molecular weight and lipophilicity are primary drivers of ADME (Absorption, Distribution, Metabolism, Excretion) properties, directly influencing the suitability of a compound for in vivo studies or lead optimization campaigns.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16772794, 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid. Retrieved April 21, 2026 from https://pubchem.ncbi.nlm.nih.gov/compound/16772794. View Source
